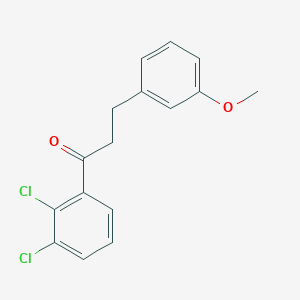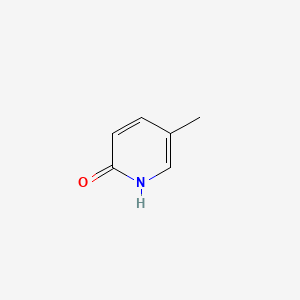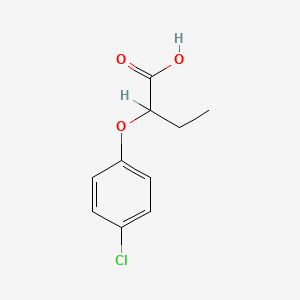
3-(Benzyloxy)cyclobutanol
Vue d'ensemble
Description
3-(Benzyloxy)cyclobutanol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 3-phenylmethoxycyclobutan-1-ol .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)cyclobutanol involves a practical enantioselective reduction of a ketone and a diastereospecific iridium-catalyzed C–H silylation . This strategy has been utilized for the synthesis of three natural products, phyllostoxin (proposed structure), grandisol, and fragranol .Molecular Structure Analysis
The InChI code for 3-(Benzyloxy)cyclobutanol is 1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 . The Canonical SMILES for this compound is C1C(CC1OCC2=CC=CC=C2)O .Chemical Reactions Analysis
The chemical reactions involving 3-(Benzyloxy)cyclobutanol include a sequential enantioselective reduction/C–H functionalization to install contiguous stereogenic carbon centers of benzocyclobutenols and cyclobutanols . This strategy features a practical enantioselective reduction of a ketone and a diastereospecific iridium-catalyzed C–H silylation .Physical And Chemical Properties Analysis
3-(Benzyloxy)cyclobutanol is a liquid at room temperature . It has a molecular weight of 178.23 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It also has a rotatable bond count of 3 .Applications De Recherche Scientifique
Synthesis Applications
Carba-Nucleosides Synthesis : 3-(Benzyloxy)cyclobutanol has been used in the synthesis of carba-nucleosides, such as 3-thyminyl- and 3-adenylcyclobutane-1,1-dimethanol. These oligomers are synthesized for studying their annealing behavior towards ribo- and deoxyribo-nucleic acids and potential in homologous hybridization (Henlin et al., 1992).
Stereoselective Reductions : It's involved in the stereoselective reduction of carbonyls, a crucial process in natural product synthesis and medicinal chemistry. Research has shown that 3-substituted cyclobutanones, including those with a benzyloxy substituent, are highly selective for forming cis alcohols (Deraet et al., 2020).
Ring-Opening Procedures : In Catellani reactions, cyclobutanol ring-opening, including processes involving 3-(Benzyloxy)cyclobutanol, is significant. This method is used for constructing various types of polysubstituted aromatic hydrocarbons (Wang et al., 2021).
Pharmacological Research
- Histamine H3 Receptor Ligands : 3-(Benzyloxy)cyclobutanol motifs have been used to develop antagonists/inverse agonists for the histamine H3 receptor. This research highlights the potential of 3-(Benzyloxy)cyclobutanol in creating constrained ligands with significant increases in H3R affinity (Wijtmans et al., 2010).
Chemical Synthesis and Analysis
Photodimerization Studies : 3-(Benzyloxy)cyclobutanol has been part of studies exploring photodimerization, crucial in understanding light-induced chemical reactions. Such studies have applications in synthetic chemistry and photophysics (Uemura et al., 2018).
Oxidative Ring Expansion : Research into the oxidative ring expansion of cyclobutanols, including 3-(Benzyloxy)cyclobutanol, leads to the formation of functionalized 1,2-dioxanes. Such reactions have implications in organic synthesis and the development of new compounds (López et al., 2020).
Radiochemistry : In positron emission tomography (PET) tracer development, derivatives of 3-(Benzyloxy)cyclobutanol, like fluorine-18 labeled amino acids, have been synthesized. These tracers are significant for tumor delineation in medical imaging (Shoup & Goodman, 1999).
Safety and Hazards
The safety information for 3-(Benzyloxy)cyclobutanol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
3-phenylmethoxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSDRBWWICYJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclobutanol | |
CAS RN |
100058-61-5, 233276-35-2 | |
| Record name | 3-(Benzyloxy)cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,3s)-3-(benzyloxy)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















